molecular formula C12H16N4O4 B2808632 N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941984-25-4

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2808632
CAS No.: 941984-25-4
M. Wt: 280.284
InChI Key: DFPFROQCRNKMRN-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound characterized by the presence of a dimethylaminoethyl group and a nitrophenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 2-(dimethylamino)ethylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxalamides depending on the reagents used.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide
  • 2-(dimethylamino)ethyl acrylate
  • N-(2-(dimethylamino)ethyl)-1-(3-nitrophenyl)urea

Uniqueness

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide is unique due to its oxalamide backbone, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-15(2)7-6-13-11(17)12(18)14-9-4-3-5-10(8-9)16(19)20/h3-5,8H,6-7H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFROQCRNKMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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